3-Arsonoalanine
Overview
Description
3-Arsonoalanine, also known as 2-amino-3-arsonopropionate or 2-amino-3-arsonopropionic acid , is a chemical compound with the molecular formula C3H8AsNO5 . It has a molar mass of 213.02 .
Synthesis Analysis
This compound has been synthesized by the Strecker synthesis from the unstable compound arsonoacetaldehyde . This process involves the reaction of an aldehyde or ketone with ammonium chloride and potassium cyanide to yield an α-aminonitrile, which is then hydrolyzed to give the desired amino acid.Molecular Structure Analysis
The molecular structure of this compound consists of an arsenic atom bonded to a carboxyl group (-COOH) and an amino group (-NH2) via a three-carbon chain . The arsenic atom is also bonded to three oxygen atoms, forming an arsonic acid group .Physical And Chemical Properties Analysis
This compound has a boiling point of 582.1±60.0 °C and a pKa of 1.91±0.10 . These properties are predicted values and may vary under different conditions.Scientific Research Applications
1. Enzyme Reaction Systems and Phenylalanine Biosynthesis
3-Arsonoalanine, a derivative of the amino acid alanine, plays a role in enzyme reaction systems. For instance, in the study of L-Phenylalanine (L-Phe) biosynthesis, key enzymes are identified and quantified to enhance production efficiency. Such research has implications in food and medicinal applications, where amino acids like phenylalanine are critical (Ding et al., 2016).
2. Surface-Enhanced Raman Scattering for Organoarsenic Detection
The detection and characterization of organoarsenic compounds, which include derivatives like this compound, are enhanced by Surface-Enhanced Raman Scattering (SERS). This technique uses silver/polydimethylsiloxane nanocomposites to identify trace amounts of these compounds in water, highlighting environmental risks associated with their use (Olavarría-Fullerton et al., 2011).
3. Angiogenic Potential of Organoarsenic Compounds
Studies on compounds like Roxarsone, which shares structural similarities with this compound, reveal their angiogenic potential. This research is significant for understanding the environmental and health impacts of such compounds, as they are used extensively in the poultry industry (Basu et al., 2008).
4. Biotransformation of Organoarsenic Acids by Microbial Activity
The biotransformation of 3-nitro-4-hydroxybenzene arsonic acid (roxarsone) by Clostridium species underlines the environmental impact of such compounds. Understanding their microbial degradation pathways helps in assessing the release of more toxic inorganic arsenic into the environment (Stolz et al., 2007).
5. Non-Natural Amino Acid Utilization in Protein Engineering
Incorporation of non-natural amino acids like this compound into proteins opens new avenues in protein engineering. This method, which replaces natural amino acids in proteins, has significant implications for functional studies and protein modification (Kiick et al., 2001).
properties
IUPAC Name |
2-amino-3-arsonopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8AsNO5/c5-2(3(6)7)1-4(8,9)10/h2H,1,5H2,(H,6,7)(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPCZPBTWUDWAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[As](=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8AsNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50934220 | |
Record name | 3-Arsonoalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50934220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
151291-89-3 | |
Record name | 3-Arsonoalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151291893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Arsonoalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50934220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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